Product packaging for 2-Butyl-2-ethyl-5-methyl-3,4-hexadienal(Cat. No.:CAS No. 23739-80-2)

2-Butyl-2-ethyl-5-methyl-3,4-hexadienal

Cat. No.: B1615901
CAS No.: 23739-80-2
M. Wt: 194.31 g/mol
InChI Key: DQEUSQNLDFHEBF-UHFFFAOYSA-N
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Description

Contextualization of Branched Dienals in Chemical Synthesis

Dienes, hydrocarbons containing two carbon-carbon double bonds, are crucial building blocks in organic synthesis. nih.govbyjus.com They are broadly classified into three types based on the relative positions of the double bonds: cumulated (allenes), conjugated, and isolated dienes. byjus.com Branched dienals, such as 2-Butyl-2-ethyl-5-methyl-3,4-hexadienal, belong to the class of conjugated dienes, where the double bonds are separated by a single bond. This arrangement leads to enhanced stability and unique reactivity. youtube.com

The synthesis of complex and stereodefined 1,3-dienes is a significant area of research in organic chemistry. nih.gov Methodologies for their construction often involve transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which allow for the precise formation of carbon-carbon bonds. nih.gov The stereochemistry of the resulting diene is critical as it dictates the physical and biological properties of the final product. nih.gov The synthesis of branched conjugated dienes, in particular, can be achieved through methods like aerobic oxidative Heck reactions. nih.gov The presence of branching in the carbon skeleton adds another layer of complexity to the synthesis, requiring highly selective and efficient catalytic systems.

Fundamental Significance of Conjugated Systems in Chemical Reactivity

The presence of a conjugated system has profound implications for a molecule's chemical properties:

Enhanced Stability: Conjugated molecules are generally more stable than their non-conjugated counterparts due to the delocalization of electron density. fiveable.me

Increased Reactivity: While more stable, conjugated systems are often more reactive towards certain types of reactions, particularly those involving the transfer of electrons. The delocalized electrons can act as a single functional group, influencing the regioselectivity and stereoselectivity of reactions. numberanalytics.com

Spectroscopic Properties: Conjugation affects how a molecule interacts with light. The delocalized electrons can be excited by lower energy photons, often leading to the absorption of light in the visible region of the electromagnetic spectrum, which is why many conjugated compounds are colored. wikipedia.org

Conjugated dienes are particularly versatile in chemical reactions. They are well-known for their participation in pericyclic reactions, most notably the Diels-Alder reaction, a powerful tool for the formation of six-membered rings. youtube.com The unique electronic structure of conjugated systems also makes them susceptible to both electrophilic and nucleophilic attack, leading to a wide range of possible chemical transformations. numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O B1615901 2-Butyl-2-ethyl-5-methyl-3,4-hexadienal CAS No. 23739-80-2

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C13H22O/c1-5-7-9-13(6-2,11-14)10-8-12(3)4/h10-11H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEUSQNLDFHEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(C=C=C(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23739-80-2
Record name 2-Butyl-2-ethyl-5-methyl-3,4-hexadienal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023739802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC74495
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Reaction Mechanisms and Transformational Chemistry of 2 Butyl 2 Ethyl 5 Methyl 3,4 Hexadienal

Electrophilic and Nucleophilic Additions to the Conjugated Dienal System

The conjugated system of 2-Butyl-2-ethyl-5-methyl-3,4-hexadienal, comprising a dienal and an allene (B1206475), is ripe for a variety of addition reactions. The electron-withdrawing nature of the aldehyde group polarizes the molecule, creating multiple electrophilic sites that are susceptible to nucleophilic attack.

Conjugate Addition Reactions (1,4- and 1,6-Additions) to Dienals

Conjugate additions to dienals are fundamental transformations for carbon-carbon bond formation. rsc.org In the case of this compound, nucleophiles can potentially add in a 1,4- or 1,6-fashion. The regioselectivity of these additions is influenced by a number of factors including the nature of the nucleophile, the reaction conditions, and the presence of catalysts. rsc.org

Organocatalysis has emerged as a powerful tool for controlling the regioselectivity of such reactions. It has been demonstrated that the site selectivity can be shifted from the typical 1,4-addition to a 1,6-addition for the enantioselective vinylogous additions of certain lactones to 2,4-dienals. acs.org This control is achieved through the activation of the dienal by a chiral secondary amine catalyst, which forms a dienamine intermediate. This intermediate then directs the nucleophilic attack to the terminal position of the conjugated system.

Below is a table summarizing the general principles of regioselectivity in conjugate additions to dienals:

Addition TypeAttacking SpeciesKey IntermediatesTypical Conditions
1,4-Addition Soft nucleophiles (e.g., organocuprates, enamines)EnolateKinetic control, lower temperatures
1,6-Addition Soft nucleophiles under specific catalytic controlDienamineThermodynamic control, often catalyzed

Pericyclic Reactions, including Diels-Alder and Related Cycloadditions

Pericyclic reactions, such as the Diels-Alder reaction, are powerful concerted processes for the formation of cyclic compounds. msu.edu The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.org The dienal functionality in this compound can potentially act as the diene component in such a reaction.

The reactivity in a Diels-Alder reaction is governed by the electronic properties of both the diene and the dienophile. Generally, the reaction is favored when the diene is electron-rich and the dienophile is electron-poor. organic-chemistry.orgmasterorganicchemistry.com The aldehyde group in this compound is electron-withdrawing, which would decrease its reactivity as a diene in a normal-electron-demand Diels-Alder reaction. However, it could potentially participate in an inverse-electron-demand Diels-Alder reaction if paired with an electron-rich dienophile. organic-chemistry.org

The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to both the diene and the dienophile, meaning the stereochemistry of the starting materials is retained in the product. masterorganicchemistry.com When a cyclic diene is used, the "endo rule" often applies, which predicts that the substituents on the dienophile will preferentially occupy the endo position in the transition state, leading to the endo product as the major isomer under kinetic control. youtube.com

Reactivity at the Aldehyde Functionality and Adjacent Stereocenters

The aldehyde group is a cornerstone of the reactivity of this compound, serving as a handle for a multitude of transformations. The presence of a quaternary stereocenter adjacent to the aldehyde introduces steric hindrance that can influence the course of reactions at the carbonyl group.

Enamine and Dienamine Catalysis in Branched Aldehyde Transformations

Enamine and dienamine catalysis are powerful strategies in organocatalysis for the functionalization of aldehydes. rsc.org These methods involve the reversible formation of a nucleophilic enamine or dienamine intermediate from the aldehyde and a chiral secondary amine catalyst. acs.org This intermediate can then react with various electrophiles.

For α-branched aldehydes, enamine catalysis provides a route to further α-functionalization. nih.gov In the context of this compound, the formation of a dienamine by reaction with a chiral secondary amine would generate a nucleophilic species that could react at the γ- or ε-position. This approach has been successfully applied to the enantioselective γ-amination of α,β-unsaturated aldehydes. researchgate.net Furthermore, dienamine activation enables the enantioselective alkylation of α,β-unsaturated aldehydes with stabilized carbocations as electrophiles, allowing for functionalization at the γ-position. acs.org

The general mechanism for dienamine catalysis is outlined below:

StepDescription
1Formation of a dienaminium ion from the dienal and a secondary amine catalyst.
2Deprotonation to form the nucleophilic dienamine intermediate.
3Nucleophilic attack of the dienamine on an electrophile.
4Hydrolysis of the resulting iminium ion to release the functionalized product and regenerate the catalyst.

Metal-Catalyzed Processes Involving the Dienal Substrate

Transition metal catalysis offers a vast toolbox for the transformation of unsaturated systems like dienals. nih.govnih.gov Dienes are versatile substrates for a wide range of metal-catalyzed reactions, including hydrofunctionalization, cross-coupling, and cycloaddition reactions. snnu.edu.cnresearchgate.net The presence of multiple reactive sites in this compound presents both a challenge and an opportunity for selective metal-catalyzed transformations.

For instance, nickel-catalyzed hydroalkylation of 1,3-dienes with ketones has been developed as an efficient method for C-C bond formation. nih.gov This reaction proceeds through the formation of a nickel-hydride catalyst that reacts with the diene to generate an electrophilic Ni-π-allyl intermediate, which then couples with the enolate of the ketone. nih.gov Similar strategies could be envisioned for the functionalization of the diene moiety in this compound.

The combination of enamine catalysis with transition metal catalysis provides a powerful synergistic approach for novel transformations. nih.gov In this dual catalytic system, the enamine acts as a nucleophile that can react with an electrophilic intermediate generated by the transition metal catalyst. nih.gov This strategy has been applied to the α-allylic alkylation of branched aldehydes. nih.gov

Isomerization Pathways and Stereochemical Interconversions of Dienals

The potential for isomerization is an important aspect of the chemistry of dienals. Under thermal or catalytic conditions, the double bonds in the conjugated system can undergo geometric E/Z isomerization. For example, it has been shown that linearly conjugated dienals can undergo a regioselective 2E,4E to 2Z,4E isomerization under thermal conditions. researchgate.net This isomerization can be a key step in cascade reactions leading to more complex products. researchgate.net

The allene functionality in this compound introduces another layer of potential isomerization. Allenes can undergo prototropic rearrangements to form conjugated dienes or alkynes, depending on the substitution pattern and reaction conditions. These isomerizations can be catalyzed by acids, bases, or transition metals.

Furthermore, reactions that create new stereocenters will lead to the formation of diastereomers. The stereochemical outcome of these reactions is often dictated by the reaction mechanism and the steric and electronic properties of the substrate and reagents. For example, in Diels-Alder reactions, the relative orientation of the diene and dienophile in the transition state determines the stereochemistry of the product. masterorganicchemistry.com

Reaction Cascade and Domino Processes Initiated by Dienals

Reaction cascades and domino processes are highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple starting materials in a single operation. These reactions minimize waste, reduce the number of purification steps, and are often more environmentally benign than traditional multi-step syntheses. In the context of 2,2-disubstituted-3,4-dienals like this compound, these processes can be initiated at either the allene or the aldehyde functionality, leading to a diverse array of cyclic and acyclic products.

Gold-catalyzed reactions, in particular, have emerged as a powerful tool for activating allenes and initiating cascade sequences. The electrophilicity of gold(I) catalysts allows them to coordinate to the central carbon of the allene, rendering it susceptible to nucleophilic attack and subsequent cyclization events.

A plausible reaction cascade for a generic 2,2-disubstituted-3,4-dienal, analogous to this compound, is the gold-catalyzed intramolecular cyclization. In this process, the gold(I) catalyst activates the allene, which can then be attacked by an internal nucleophile. While the aldehyde oxygen in this compound is a potential nucleophile, its direct participation in cyclization is less common without prior transformation. A more likely scenario involves the conversion of the aldehyde to a more nucleophilic species or the introduction of an external nucleophile that initiates a cascade.

For instance, in the presence of a suitable nucleophile and a gold catalyst, a 2,2-disubstituted-3,4-dienal can undergo a cascade reaction to form functionalized cyclopentenes. This transformation would likely proceed through a sequence of nucleophilic attack on the activated allene, followed by an intramolecular aldol-type reaction.

Table 1: Plausible Gold-Catalyzed Cascade Reaction of a 2,2-Disubstituted-3,4-Dienal
ReactantCatalystNucleophileKey IntermediatesProduct
2,2-disubstituted-3,4-dienalAu(I) complex (e.g., PPh3AuCl/AgSbF6)External Nucleophile (e.g., malonate ester)Gold-activated allene, enolateFunctionalized cyclopentene

Another potential domino process involves a multicomponent reaction where the dienal, a nucleophile, and another electrophile react in a single pot to generate a complex product. For example, a reaction between a 2,2-disubstituted-3,4-dienal, a β-ketoester, and a source of cyanide could lead to a highly functionalized cyclic system through a series of Michael additions and cyclizations.

Research on structurally similar allenic ketones has demonstrated their participation in multicomponent reactions to synthesize diversely functionalized cyclopentene derivatives. rsc.orgnih.gov These reactions often proceed under mild, metal-free conditions and involve a cascade of nucleophilic substitution, Michael addition, and intramolecular aldol-type reactions. rsc.orgnih.gov This suggests that this compound could undergo similar transformations.

Table 2: Hypothetical Multicomponent Domino Reaction
Component 1Component 2Component 3ConditionsPotential Product Class
This compoundMalononitrile4-ChloroacetoacetateBase catalyst, mild conditionsHighly substituted cyclopentene

Furthermore, the aldehyde functionality of this compound can be the starting point for a domino reaction. For example, a Knoevenagel condensation with an active methylene compound, followed by an intramolecular cyclization involving the allene, could lead to the formation of various heterocyclic systems. The specific outcome of such a reaction would be highly dependent on the nature of the active methylene compound and the reaction conditions.

While the specific experimental details for these transformations with this compound are not available, the rich chemistry of analogous dienals and allenic ketones provides a solid foundation for predicting its reactivity in cascade and domino processes. Future research in this area would likely focus on exploring the catalytic cyclization and multicomponent reactions of this and similar sterically hindered dienals to unlock new pathways for the synthesis of complex molecules.

Computational and Theoretical Investigations of 2 Butyl 2 Ethyl 5 Methyl 3,4 Hexadienal

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental tools for determining the three-dimensional structure and conformational landscape of a molecule. For 2-Butyl-2-ethyl-5-methyl-3,4-hexadienal, these methods would elucidate key structural parameters and identify the most stable spatial arrangements (conformers).

Molecular Geometry Optimization: The first step in a computational study is to determine the molecule's equilibrium geometry. This involves calculating structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles that correspond to a minimum on the potential energy surface. Methods like Density Functional Theory (DFT), often with functionals like B3LYP or M06-2X and basis sets such as 6-31G(d), are commonly used for this purpose. For this compound, these calculations would precisely define the geometry of the allenic system (C=C=C), the aldehyde group (CHO), and the orientation of the alkyl substituents (butyl, ethyl, methyl).

Below is a hypothetical table illustrating the kind of data that would be generated from such a conformational analysis for the two most stable conformers.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C-C-C-C)Aldehyde Orientation
Conformer A 0.00178.5°trans to Butyl Group
Conformer B 1.25-65.2°gauche to Butyl Group
Note: This table is illustrative and does not represent actual experimental or calculated data.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

DFT is a powerful method for investigating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products cardiff.ac.uk. For this compound, DFT could be used to study its reactivity, such as its behavior in cycloadditions, nucleophilic additions to the aldehyde, or rearrangements involving the allene (B1206475) group.

A typical DFT study of a reaction mechanism involves:

Locating Stationary Points: Optimizing the geometries of the reactants, products, and any intermediates.

Identifying Transition States (TS): Finding the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction pathway. The nature of the TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the activation energy (ΔG‡), which is critical for predicting the reaction rate.

For instance, the reaction of this dienal with a nucleophile could be modeled to determine whether the attack occurs at the aldehyde carbon or at the central carbon of the allene. DFT calculations would provide the activation barriers for both pathways, allowing chemists to predict the regioselectivity of the reaction nih.govpku.edu.cn.

Theoretical Prediction of Spectroscopic Parameters and Electronic Transitions

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure confirmation and interpretation of experimental data.

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies can predict the IR spectrum. For this compound, this would help assign key vibrational modes. The most prominent peaks would be the strong C=O stretch of the aldehyde group (typically predicted around 1730 cm⁻¹) and the characteristic asymmetric C=C=C stretch of the allene group (around 1950 cm⁻¹) pressbooks.publibretexts.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental spectra, are a powerful tool for structure elucidation. For this molecule, calculations would predict the distinct chemical shift of the aldehydic proton (¹H, typically δ 9-10 ppm) and the unique signals for the sp-hybridized central allene carbon and the sp²-hybridized outer allene carbons (¹³C, around 200 ppm and 90-100 ppm, respectively) libretexts.org.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. The conjugated π-system of the 3,4-dienal moiety would be expected to give rise to electronic transitions in the UV region. TD-DFT calculations would predict the wavelength of maximum absorption (λ_max) and the corresponding molecular orbitals involved in the transition (e.g., π → π*).

Spectroscopic ParameterPredicted RangeKey Structural Feature
IR C=O Stretch ~1730 cm⁻¹Aldehyde Carbonyl
IR C=C=C Stretch ~1950 cm⁻¹Allene Group
¹H NMR Aldehyde H δ 9-10 ppmAldehydic Proton
¹³C NMR Carbonyl C δ 190-215 ppmAldehyde Carbonyl
¹³C NMR Allene C (central) ~200-215 ppmsp-hybridized Carbon
Note: This table presents typical ranges for the functional groups present and is for illustrative purposes.

Analysis of Electronic Structure, Reactivity Descriptors, and Delocalization in Conjugated Dienals

Understanding the electronic structure of a molecule is key to predicting its reactivity. Computational chemistry provides several tools for this analysis.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. For this compound, the energy and spatial distribution of the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO would highlight sites for nucleophilic attack. The HOMO-LUMO energy gap is also an indicator of the molecule's kinetic stability and electronic excitation energy.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. Red regions indicate electron-rich areas (negative potential), which are prone to electrophilic attack, while blue regions show electron-deficient areas (positive potential), which are susceptible to nucleophilic attack. For this dienal, the MEP would show a highly negative potential around the aldehyde oxygen and a positive potential near the aldehyde carbon.

Reactivity Descriptors and Delocalization: Global reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. Natural Bond Orbital (NBO) analysis can be used to study charge delocalization within the conjugated C=C=C-C=O system. NBO would quantify the interactions between the π-orbitals of the allene and the aldehyde group, providing insight into the extent of electronic communication and conjugation in the molecule.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds. For 2-Butyl-2-ethyl-5-methyl-3,4-hexadienal, with its multiple stereocenters and complex olefinic region, advanced NMR methods are crucial.

One-dimensional NMR techniques such as ¹H and ¹³C NMR would provide initial information on the chemical environment of the protons and carbons, respectively. However, to resolve the complex stereochemistry, particularly of the allene (B1206475) and the chiral quaternary center, more sophisticated two-dimensional (2D) NMR experiments are required.

Key NMR Experiments for Structural Elucidation:

ExperimentInformation Yielded
COSY (Correlation Spectroscopy) Reveals proton-proton coupling networks, helping to trace the connectivity of the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence) Correlates directly bonded proton and carbon atoms, aiding in the assignment of ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are two or three bonds apart, crucial for establishing the overall carbon framework and the position of functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the substituents around the chiral centers and the geometry of the allene.

High-Resolution Mass Spectrometry and Fragmentation Analysis for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule with high accuracy. For this compound (C₁₃H₂₂O), HRMS would provide a precise mass measurement, allowing for the unambiguous determination of its molecular formula.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are invaluable for structural elucidation. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the molecule.

Expected Fragmentation Patterns:

Fragment Ion (m/z)Plausible Structure/Loss
[M-C₂H₅]⁺Loss of an ethyl group.
[M-C₄H₉]⁺Loss of a butyl group.
[M-CHO]⁺Loss of the aldehyde group.

Chromatographic Techniques for Separation, Isolation, and Purity Profiling (e.g., GC-MS, Chiral HPLC)

Chromatographic methods are central to the separation, isolation, and purity assessment of organic compounds. For a volatile and potentially chiral molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Chiral High-Performance Liquid Chromatography (HPLC) are particularly relevant.

GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information for each component. This method would be effective in determining the purity of a sample of this compound and identifying any volatile impurities.

Chiral HPLC is specifically designed to separate enantiomers of a chiral compound. Given the presence of a chiral allene and a quaternary stereocenter in this compound, this technique would be essential for resolving and quantifying the different stereoisomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Typical Chiral HPLC Parameters:

ParameterDescription
Stationary Phase A chiral selector immobilized on a solid support (e.g., polysaccharide-based CSPs).
Mobile Phase A mixture of organic solvents (e.g., hexane/isopropanol) that elutes the compounds through the column.
Detector Typically a UV detector, as the aldehyde and conjugated diene moieties will absorb UV light.

Applications of Infrared and Ultraviolet-Visible Spectroscopy in Conjugated Dienal Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems present in a molecule.

Infrared Spectroscopy is used to identify the characteristic vibrational frequencies of different functional groups. For this compound, the IR spectrum would be expected to show distinct absorption bands for the aldehyde and the allene functionalities.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
C=O (aldehyde)~1720-1740
C=C=C (allene)~1950-1970
C-H (aldehyde)~2720 and ~2820

Ultraviolet-Visible Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The conjugated dienal system in this compound is expected to give rise to a characteristic absorption maximum (λmax) in the UV region. The position of this maximum can provide insights into the extent of conjugation and the substitution pattern of the chromophore.

Lack of Scientific Literature Precludes Article Generation on this compound

Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is no available research on the role of the chemical compound this compound as a versatile synthetic intermediate. While this compound is listed in chemical catalogs such as PubChem (CID 252498) and is available from various commercial suppliers, there is a notable absence of published studies detailing its use in organic synthesis. nih.govcymitquimica.comechemi.comchemicalregister.comchemicalbook.com

The investigation sought to find information on its application as a building block for complex molecules, its participation in specialized reaction cascades, and its contribution to asymmetric synthesis. However, the search yielded no patents, peer-reviewed articles, or scholarly reviews that would provide the necessary data to construct an accurate and informative article on these topics.

Safety Data Sheets (SDS) for the compound further underscore the lack of research, as critical sections on chemical stability, reactivity, and toxicological properties are marked as "no data available." echemi.com This indicates that the compound has not been subjected to the rigorous study required to understand its chemical behavior and potential applications in synthesis.

Consequently, it is not possible to generate a scientifically accurate article based on detailed research findings as requested. The creation of such an article would require speculation and fabrication of data, which falls outside the scope of factual reporting.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-butyl-2-ethyl-5-methyl-3,4-hexadienal?

  • Methodological Answer : The compound’s α,β-unsaturated aldehyde structure suggests synthesis via acid-catalyzed aldol condensation or isomerization of propargyl alcohols. For example, Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) have been used to catalyze similar aldehyde syntheses under mild conditions, minimizing side reactions . Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) using thin-layer chromatography (TLC) to monitor progress. Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Assign peaks for the allene (C=C=C) protons (δ 4.5–6.0 ppm) and carbonyl carbon (δ ~190–205 ppm). Compare coupling constants (e.g., J = 5–12 Hz for conjugated allenes) to confirm regioisomeric purity .
  • IR Spectroscopy : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and conjugated allene C=C stretches (~1950–2100 cm⁻¹).
  • GC-MS : Validate molecular ion ([M]⁺) and fragmentation patterns against reference libraries.

Q. What factors influence the compound’s stability during storage?

  • Methodological Answer : The compound’s α,β-unsaturated aldehyde group is prone to oxidation and polymerization. Store under inert gas (N₂/Ar) at –20°C in amber vials to limit light exposure. Add stabilizers (e.g., 0.1% BHT) to inhibit radical-mediated degradation. Regularly assess purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Use nitrile gloves and chemical-resistant lab coats. Conduct reactions in a fume hood to avoid inhalation of volatile aldehydes. In case of spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Emergency eyewash stations and ethanol rinses should be accessible .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s synthesis pathways?

  • Methodological Answer : Employ kinetic isotope effects (KIE) and deuterium labeling to identify rate-determining steps (e.g., proton transfer in aldol condensation). Computational DFT studies (B3LYP/6-31G*) can model transition states and predict regioselectivity. Validate with in situ FTIR to detect intermediates .

Q. What computational strategies predict the compound’s reactivity in novel reactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets or catalysts. QSAR models can correlate substituent effects (e.g., alkyl chain length) with electrophilicity (HOMO-LUMO gaps). Pair with experimental validation via Hammett plots to assess electronic effects .

Q. How to resolve contradictions in reported physical properties (e.g., boiling point, solubility)?

  • Methodological Answer : Re-measure properties under standardized conditions (IUPAC guidelines). For solubility discrepancies, use shake-flask methods with HPLC quantification. Cross-validate with computational solubility parameters (Hansen solubility spheres) and COSMO-RS simulations .

Q. What methodologies assess the compound’s biological or catalytic activity?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria.
  • Catalytic studies : Test as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-couplings). Monitor turnover frequency (TOF) via GC-MS .

Retrosynthesis Analysis

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2-Butyl-2-ethyl-5-methyl-3,4-hexadienal
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2-Butyl-2-ethyl-5-methyl-3,4-hexadienal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.